N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide
Description
N-[(5Z)-5-[(3,5-Dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide is a heterocyclic compound featuring a cyclopenta[b]thiophen core fused with a ketone group at position 6 and a Z-configured imine moiety derived from 3,5-dimethoxyaniline. This compound’s structural complexity necessitates advanced crystallographic tools like SHELX for precise structural determination .
Properties
IUPAC Name |
N-[(5Z)-5-[(3,5-dimethoxyanilino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4S/c1-26-10-5-9(6-11(7-10)27-2)22-8-13-14(23-17(25)18(19,20)21)12-3-4-28-16(12)15(13)24/h3-8,14,22H,1-2H3,(H,23,25)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHFPTJLXOIDLS-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC=C2C(C3=C(C2=O)SC=C3)NC(=O)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/C=C\2/C(C3=C(C2=O)SC=C3)NC(=O)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Cyclopenta[b]thiophen Derivatives
Comparable compounds include cyclopenta[b]thiophen derivatives substituted with arylidene or acetamide groups. For example, analogues with methoxy or hydroxyl substituents on the arylidene moiety (e.g., 5-(Z)-[(4-Methoxyphenyl)methylene]-thiazolidinones) share synthetic pathways involving condensation reactions under acidic conditions, as seen in . However, the trifluoroacetamide group in the target compound confers distinct electronic effects compared to non-fluorinated acetamides.
Thiazolidinone Analogues
Compounds like 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (from ) share a Z-configuration and methoxy-substituted arylidene groups. These thiazolidinones are synthesized via refluxing thiosemicarbazides with chloroacetic acid and oxo-compounds in DMF/acetic acid . While their cores differ (thiazolidinone vs. cyclopenta[b]thiophen), both classes exhibit π-conjugation, influencing their UV-Vis spectra and reactivity.
Functional Group Comparisons
Research Findings and Challenges
- Structural Characterization : The compound’s Z-configuration and planar cyclopenta[b]thiophen core require high-resolution crystallography, achievable via SHELX-based refinement .
- Synthetic Limitations: Multi-step synthesis involving sensitive imine formation may lead to low yields, a common issue in analogous thiazolidinone syntheses .
- Functionalization Potential: The 3,5-dimethoxyanilino group offers sites for further derivatization, similar to modifications in ’s arylidene hydrazones .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Condensation reactions under reflux using mixed solvents (e.g., DMF/acetic acid) to facilitate imine or hydrazone bond formation .
- Temperature modulation (e.g., 60–80°C) to balance reaction rate and side-product suppression .
- Catalytic systems : Palladium-mediated cross-coupling or reductive cyclization may be employed for heterocyclic ring closure, with formic acid derivatives acting as CO surrogates to enhance efficiency .
- Purification : Recrystallization from DMF-ethanol mixtures or preparative HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity .
Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of trifluoroacetamide derivatives) and use anhydrous solvents to minimize hydrolysis .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies Z/E isomerism at the methylidene group and confirms substituent positions (e.g., 3,5-dimethoxy aniline). NOESY experiments resolve spatial proximity of aromatic protons .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+ at m/z 495.12) and detects fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry. Data collection at 100 K with synchrotron radiation improves resolution for bulky substituents .
Advanced: How can crystallographic data resolve contradictions in proposed stereochemical configurations?
- Challenges : Twinning or disordered solvent molecules may obscure electron density maps. Use SHELXL’s TWIN/BASF commands to model twinned crystals and PART instructions for partial occupancy refinement .
- Validation : Cross-reference crystallographic data (e.g., C–F bond lengths ~1.34 Å) with DFT-calculated geometries. Discrepancies >0.05 Å suggest experimental artifacts or dynamic effects .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?
- Electrophilic sites : The 6-oxo-4H-cyclopenta[b]thiophen-4-yl moiety undergoes Michael addition at the α,β-unsaturated ketone. Substituent effects (e.g., 3,5-dimethoxy groups) modulate electrophilicity via resonance donation .
- Nucleophilic reactivity : The trifluoroacetamide group participates in acyl transfer reactions under basic conditions (e.g., NaOH/EtOH), forming stable intermediates for derivatization .
- Mechanistic probes : Isotopic labeling (e.g., 18O in the ketone) tracks oxygen exchange, while in situ IR monitors reaction kinetics .
Advanced: How do structural modifications impact biological activity in structure-activity relationship (SAR) studies?
- Fluorine substitution : Replacing the 3,5-dimethoxy groups with electron-withdrawing substituents (e.g., 4-fluorophenyl) enhances membrane permeability but may reduce target binding affinity .
- Thiophene ring modifications : Introducing methyl or ethyl groups at the cyclopenta[b]thiophen-4-yl position alters steric bulk, affecting interactions with hydrophobic enzyme pockets .
- Data-driven SAR : Use molecular docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to prioritize synthetic targets .
Advanced: How should researchers address contradictions in biological assay data across studies?
- Source analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, conflicting IC50 values in cancer cell lines may arise from differences in serum concentration (e.g., 5% vs. 10% FBS) .
- Orthogonal validation : Confirm bioactivity via SPR (binding affinity) and enzymatic assays (e.g., kinase inhibition). Discrepancies >50% suggest off-target effects or assay interference .
- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
